molecular formula C10H6BrCl2N B6195547 8-bromo-4-chloro-2-(chloromethyl)quinoline CAS No. 2758002-11-6

8-bromo-4-chloro-2-(chloromethyl)quinoline

Cat. No.: B6195547
CAS No.: 2758002-11-6
M. Wt: 291
InChI Key:
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Description

8-Bromo-4-chloro-2-(chloromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of bromine, chlorine, and chloromethyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4-chloro-2-(chloromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 2-(chloromethyl)quinoline using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product . The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-2-(chloromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydrogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-bromo-4-chloro-2-(chloromethyl)quinoline involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to form covalent bonds with biological macromolecules such as proteins and nucleic acids . This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-chloro-2-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of novel compounds with diverse applications .

Properties

CAS No.

2758002-11-6

Molecular Formula

C10H6BrCl2N

Molecular Weight

291

Purity

95

Origin of Product

United States

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